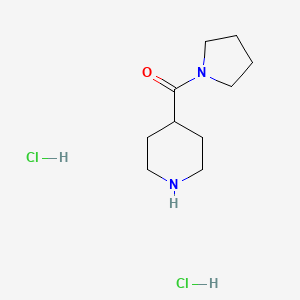
Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperidine and pyrrolidine, two important heterocyclic compounds widely used in medicinal chemistry and organic synthesis
Mecanismo De Acción
Target of Action
Related compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to act as atp-competitive inhibitors, selectively inhibiting pkb over the closely related kinase pka . This suggests that Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
If it acts similarly to related compounds, it may influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which is frequently deregulated in cancer .
Result of Action
Related compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(pyrrolidin-1-yl)methanone typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method is the condensation reaction between piperidine-4-carboxylic acid and pyrrolidine-1-carboxylic acid, followed by reduction and purification steps . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Piperidin-4-yl(pyrrolidin-1-yl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperidin-4-yl(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
Piperidin-4-yl(pyrrolidin-1-yl)methanone has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Piperidin-4-yl(pyrrolidin-1-yl)methanone include:
- Piperidin-3-yl(pyrrolidin-1-yl)methanone
- Piperidin-2-yl(pyrrolidin-1-yl)methanone
- Piperidin-4-yl(pyrrolidin-2-yl)methanone
Uniqueness
Piperidin-4-yl(pyrrolidin-1-yl)methanone is unique due to its specific structural features and reactivity. The combination of piperidine and pyrrolidine moieties provides distinct chemical and biological properties, making it valuable for various applications . Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
IUPAC Name |
piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQSGMIFXCBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)

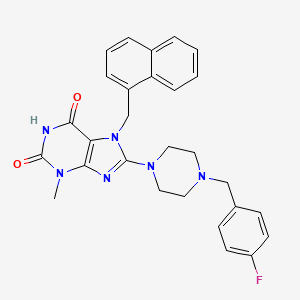
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2749017.png)
![2-(4-ethoxyphenyl)-5-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2749022.png)
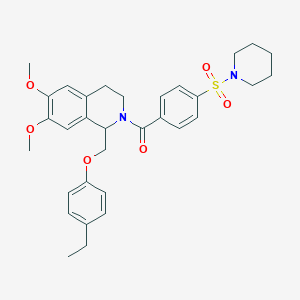
![N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide](/img/structure/B2749024.png)
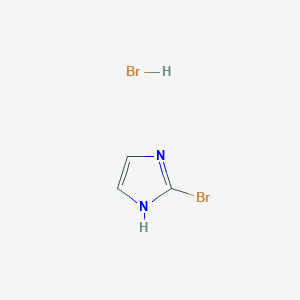
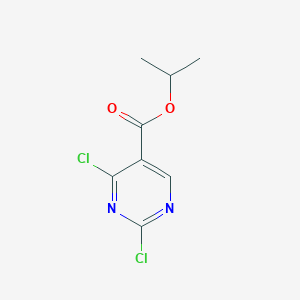
![1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene](/img/structure/B2749028.png)
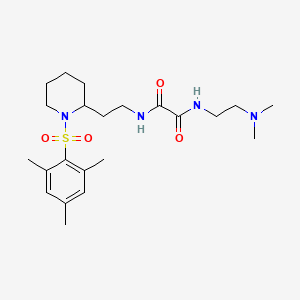
![N-[(2-chlorophenyl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2749030.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2749032.png)
